molecular formula C12H15FOS B13638055 2-(Sec-butylthio)-1-(4-fluorophenyl)ethan-1-one

2-(Sec-butylthio)-1-(4-fluorophenyl)ethan-1-one

Cat. No.: B13638055
M. Wt: 226.31 g/mol
InChI Key: YZSOVSJKJYFXDH-UHFFFAOYSA-N
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Description

2-(Sec-butylthio)-1-(4-fluorophenyl)ethan-1-one is an organic compound that belongs to the class of ketones It features a fluorophenyl group and a sec-butylthio group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Sec-butylthio)-1-(4-fluorophenyl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroacetophenone and sec-butylthiol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base catalyst to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for efficiency, yield, and cost-effectiveness. Common industrial methods include:

    Batch Reactors: Large quantities of reactants are mixed and reacted in a single batch, followed by purification.

    Continuous Flow Reactors: Reactants are continuously fed into the reactor, and the product is continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(Sec-butylthio)-1-(4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Sec-butylthio)-1-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Butylthio)-1-(4-fluorophenyl)ethan-1-one: Similar structure but with a butylthio group instead of a sec-butylthio group.

    2-(Sec-butylthio)-1-(4-chlorophenyl)ethan-1-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

2-(Sec-butylthio)-1-(4-fluorophenyl)ethan-1-one is unique due to the presence of both the sec-butylthio and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H15FOS

Molecular Weight

226.31 g/mol

IUPAC Name

2-butan-2-ylsulfanyl-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C12H15FOS/c1-3-9(2)15-8-12(14)10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3

InChI Key

YZSOVSJKJYFXDH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SCC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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